molecular formula C16H19N3O4 B11003373 N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B11003373
M. Wt: 317.34 g/mol
InChI Key: NOCNLYXQJLOTOA-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic peptide-conjugated compound featuring a glycylglycine (Gly-Gly) dipeptide linked via a propanoyl group to a 5-methylindole moiety. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting indole-binding proteins or enzymes.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-[[2-[3-(5-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O4/c1-11-2-3-13-12(8-11)4-6-19(13)7-5-14(20)17-9-15(21)18-10-16(22)23/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

NOCNLYXQJLOTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanoyl chain.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

The compound exhibits significant biological activities attributed to its indole structure. Its potential applications include:

  • Anticancer Properties : The indole nucleus is known for its ability to modulate several biological pathways involved in cancer progression. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that derivatives of indole can effectively target cancer cell lines, leading to significant reductions in cell viability and tumor size in animal models.
  • Antioxidant Activity : N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage .

Synthesis and Structural Studies

The synthesis of this compound can be achieved through various methods involving standard organic reactions. Key steps typically include:

  • Formation of the indole moiety.
  • Coupling with the propanoyl group.
  • Linking to glycylglycine through amide bond formation.

Structural studies utilizing techniques such as NMR and mass spectrometry have confirmed the integrity and purity of synthesized compounds, facilitating further biological evaluations.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In a study evaluating the compound's anticancer effects on breast cancer models, significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting a selective action that could be beneficial for therapeutic applications .
  • Case Study on Antioxidant Effects : Another study focused on the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress markers in vitro, indicating potential use in managing oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Key analogs differ in substituent type and position on the indole ring, significantly altering electronic and steric properties:

Compound Name Substituent (Position/Type) Molecular Formula (Estimated) CAS/ChemSpider ID
N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine 5-methyl (indole) C16H20N3O4 (MW ~318.35 g/mol) Not provided
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine 6-chloro (indole) C15H17ClN3O4 (MW ~338.77 g/mol) CAS 1219556-53-2
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine 4-chloro (indole) C15H17ClN3O4 (MW ~338.77 g/mol) CAS 1219563-48-0
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-β-alanine 7-methoxy (indole) C16H19N2O5 (MW ~335.34 g/mol) CAS 1219574-81-8

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 5-methyl group (electron-donating) may enhance indole’s π-π stacking capacity compared to chloro substituents (electron-withdrawing), which could increase binding affinity to hydrophobic pockets .
  • Methoxy groups (e.g., 7-methoxy analog) balance hydrophilicity and lipophilicity .

Peptide Chain Modifications

The glycylglycine moiety distinguishes the target compound from analogs with shorter or alternative peptide chains:

Compound Name Peptide Chain Functional Implications
This compound Glycylglycine (dipeptide) Enhanced solubility and hydrogen-bonding capacity
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-β-alanine β-alanine (single residue) Reduced conformational flexibility; shorter chain may limit target engagement

Glycylglycine’s dual glycine residues likely improve aqueous solubility compared to β-alanine, making the target compound more suitable for aqueous formulations .

Aromatic Core Replacements

Replacing indole with coumarin or benzamide derivatives introduces distinct pharmacophoric features:

Compound Name Aromatic Core Key Structural Differences
This compound Indole Bicyclic structure with nitrogen; moderate polarity
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Coumarin Oxygen-containing lactone ring; higher molecular weight (418.45 g/mol) and logP due to butyl group
N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine analogs Benzamide derivatives Rigid planar structure; potential for hydrogen bonding via amide groups

Implications :

  • Indole vs. Coumarin : Indole’s nitrogen may facilitate interactions with heme proteins or serotonin receptors, whereas coumarin’s oxygen-rich structure could enhance antioxidant activity .

Stereochemical Considerations

The coumarin-derived analog in specifies an (2R) configuration, highlighting the role of stereochemistry in activity. The target compound’s stereochemical details are unspecified, but racemic mixtures could reduce efficacy compared to enantiopure forms .

Biological Activity

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound notable for its biological activity, particularly attributed to its indole moiety. This compound is characterized by a propanoyl group linked to glycylglycine, a dipeptide, which allows for diverse interactions with biological macromolecules. Here, we will explore its biological activities, including antimicrobial properties, anticancer potential, and other pharmacological effects.

Structure and Synthesis

The compound features the following structural formula:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The synthesis of this compound can be achieved through various methods, including coupling reactions that link the indole derivative with the dipeptide backbone.

Antimicrobial Activity

Research indicates that compounds containing indole structures often exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds range between 0.13 to 1.0 µg/mL against resistant strains, demonstrating the potential of these compounds in combating infections caused by multidrug-resistant bacteria .

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Tris(1H-Indol-3-yl)methylium salts0.13 - 1.0Multidrug-resistant bacteria
Compound 5d (indole derivative)37.9 - 113.8Various bacteria including MRSA

Anticancer Potential

The indole nucleus is recognized for its ability to modulate various biological pathways, which can lead to anticancer effects. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Toxicity Assessment

While exploring the biological activity of this compound, it is crucial to evaluate its toxicity profile. Compounds with high antimicrobial activity often exhibit varying degrees of cytotoxicity against human cells. Research indicates that certain indole derivatives maintain low cytotoxicity while exhibiting potent antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole-based compounds:

  • Antimicrobial Studies : A study evaluated new antimicrobial agents based on tris(1H-Indol-3-yl)methylium salts, showing significant antibacterial activity against resistant strains with low cytotoxicity towards human fibroblasts .
  • Anticancer Activity : Research on various indole derivatives demonstrated their effectiveness in inducing apoptosis in cancer cell lines and inhibiting tumor growth in vivo models .

Q & A

Basic: What are the optimal synthetic routes for N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine, and how can reaction yields be improved?

Answer:
The synthesis typically involves coupling 5-methylindole derivatives with glycylglycine via activated intermediates. Key steps include:

  • Activation of the indole moiety : Use of 3-bromopropionyl chloride or similar acylating agents under anhydrous conditions .
  • Peptide coupling : Employ carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP to form the propanoyl-glycylglycine bond .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Yield optimization : Adjust reaction stoichiometry (1.2:1 acylating agent to glycylglycine), maintain temperatures at 0–4°C during coupling, and use inert atmospheres to minimize side reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Structural elucidation : High-resolution NMR (¹H, ¹³C, and 2D-COSY) to confirm indole-propanoyl and glycylglycine connectivity .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (expected m/z: ~360 Da) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL (via SHELXTL suite) for absolute configuration determination .

Advanced: How can researchers design robust assays to evaluate this compound’s interaction with angiotensin-converting enzyme (ACE)?

Answer:

  • Substrate-based assay : Adapt the FAPGG hydrolysis method (Evidenced in ACE studies ):
    • Incubate the compound with ACE and FAPGG; monitor absorbance decrease at 340 nm.
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Competitive inhibition analysis : Compare kinetic parameters (Km, Vmax) with/without the compound to determine inhibition type .
    Controls : Include captopril as a positive control and validate with Lineweaver-Burk plots .

Advanced: How should researchers resolve contradictions in crystallographic data or enzymatic activity measurements?

Answer:

  • Crystallographic discrepancies : Use SHELXL’s TWIN and BASF commands to refine twinned data or partial occupancy . Validate with R-factor convergence (<5% difference between R₁ and wR₂).
  • Enzymatic variability : Standardize substrate concentrations (e.g., FAPGG at 0.5 mM) and pre-incubate ACE with inhibitors for 10 min to stabilize binding . Replicate assays across ≥3 independent experiments.

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ACE’s active site (PDB: 1O8A). Prioritize hydrogen bonds with His513 and Zn²⁺ coordination .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust docking) .
  • Pharmacophore mapping : Align with known ACE inhibitors (e.g., lisinopril) to identify critical pharmacophoric features .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

  • Modify indole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance ACE affinity .
  • Peptide backbone variation : Replace glycylglycine with β-alanine or sarcosine to improve metabolic stability .
  • Evaluate analogs : Synthesize and test derivatives using standardized ACE inhibition assays (see FAQ 3). Correlate IC₅₀ with logP values to assess bioavailability .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Plasma stability : Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .
  • Light/temperature sensitivity : Store aliquots at -80°C, 4°C, and 25°C with/without light protection; monitor monthly by LC-MS .

Advanced: How do researchers evaluate serum protein binding and its impact on pharmacokinetics?

Answer:

  • Equilibrium dialysis : Incubate the compound with human serum albumin (HSA) at physiological concentrations (40 g/L) for 24h . Calculate bound/free fractions using LC-MS.
  • Surface plasmon resonance (SPR) : Immobilize HSA on a CM5 chip; measure binding kinetics (ka, kd) at varying compound concentrations .
  • Pharmacokinetic modeling : Integrate binding data (e.g., % bound to HSA) into compartmental models to predict tissue distribution .

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